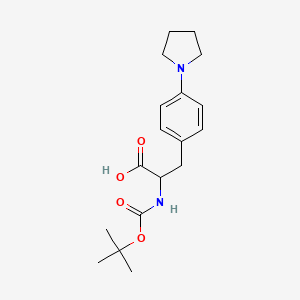

2-((Tert-butoxycarbonyl)amino)-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid

Description

2-((Tert-butoxycarbonyl)amino)-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group on the amino moiety and a 4-(pyrrolidin-1-yl)phenyl substituent on the β-carbon of the propanoic acid backbone. This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly in the development of peptidomimetics or small-molecule inhibitors targeting protein-protein interactions (e.g., eIF4E/eIF4G) . The Boc group enhances stability during synthetic processes, while the pyrrolidinyl-phenyl moiety may influence solubility, steric interactions, and binding affinity in biological systems.

Properties

Molecular Formula |

C18H26N2O4 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-pyrrolidin-1-ylphenyl)propanoic acid |

InChI |

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(23)19-15(16(21)22)12-13-6-8-14(9-7-13)20-10-4-5-11-20/h6-9,15H,4-5,10-12H2,1-3H3,(H,19,23)(H,21,22) |

InChI Key |

NRDIWXZBWQLSQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N2CCCC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Boc Protection of Amino Acid Precursors

The starting amino acid (often L-phenylalanine or a substituted analog) is protected at the amino group by reaction with di-tert-butyl dicarbonate ((Boc)2O) under mild basic conditions, typically in the presence of a base like triethylamine or sodium bicarbonate. This step yields the Boc-protected amino acid intermediate.

- Reaction conditions: Room temperature, organic solvent such as dichloromethane or dioxane.

- Outcome: High yield of Boc-protected amino acid with retention of stereochemistry.

Coupling and Activation Methods

Several coupling strategies are employed to assemble the final compound:

Benzotriazole Activation Method : The Boc-protected amino acid is converted to N-(Boc-α-aminoacyl)benzotriazole using thionyl chloride or dicyclohexylcarbodiimide (DCC) in the presence of 1H-benzotriazole in dichloromethane at room temperature. This activated intermediate facilitates amide bond formation with nucleophiles such as pyrrolidine derivatives.

Mixed Anhydride Method : Using isobutyl chloroformate and N-methylmorpholine in DMF at low temperature (-40 °C to room temperature), the amino acid hydrochloride salt is activated to form a mixed anhydride intermediate, which then reacts with the pyrrolidinyl amine to form the desired product.

Direct Amidation : Under mild heating or microwave irradiation, Boc-protected amino acids are coupled with pyrrolidine derivatives in the presence of bases like triethylamine in solvents such as dichloromethane or acetonitrile.

Purification and Characterization

The reaction mixtures are typically worked up by:

- Extraction with ethyl acetate and washing with aqueous sodium carbonate, acid, and brine solutions.

- Drying over anhydrous sodium sulfate or magnesium sulfate.

- Filtration and concentration under reduced pressure.

- Recrystallization from ethyl acetate/hexanes or chromatographic purification on silica gel.

Characterization is carried out by:

- Proton (^1H) and carbon (^13C) NMR spectroscopy.

- High-resolution mass spectrometry (HRMS).

- Infrared (IR) spectroscopy to confirm characteristic carbonyl and Boc group absorptions.

- Melting point determination for solid products.

- X-ray crystallography for structural confirmation when applicable.

Comparative Summary Table of Preparation Methods

| Step | Method/Condition | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Boc Protection | Reaction with (Boc)2O, base, RT | (Boc)2O, triethylamine, DCM | >85 | Retains stereochemistry |

| Pyrrolidinyl Substitution | Buchwald-Hartwig amination or nucleophilic substitution | Pd catalyst, pyrrolidine, base, aryl halide | 70-90 | Regioselective para substitution |

| Activation for Coupling | Benzotriazole method or mixed anhydride | Thionyl chloride/DCC, benzotriazole, isobutyl chloroformate, N-methylmorpholine | 75-90 | Facilitates amide bond formation |

| Coupling Reaction | Reaction with pyrrolidine derivatives | TEA or DIPEA, DCM or MeCN, microwave heating | 70-85 | High enantiomeric purity |

| Purification | Extraction, washing, drying, recrystallization | EtOAc, Na2CO3, HCl washes | - | High purity product |

Research Findings and Notes

The benzotriazole activation method provides efficient coupling under mild conditions, minimizing racemization and side reactions. It is widely used for preparing N-(Boc-α-aminoacyl)benzotriazoles as intermediates for peptide synthesis and amino acid derivatives.

Mixed anhydride formation using isobutyl chloroformate and N-methylmorpholine offers a rapid and clean activation pathway, suitable for large-scale synthesis with good yields and ease of purification.

Microwave-assisted coupling reactions have been demonstrated to improve reaction rates and yields, particularly in the formation of N-Boc protected amino acid derivatives with cyclic amines such as pyrrolidine.

Spectroscopic data (NMR, IR) confirm the presence of characteristic functional groups: Boc carbonyl (~1680 cm^-1), ester or acid carbonyl (~1728 cm^-1), and aromatic signals consistent with the substituted phenyl ring.

The stereochemical integrity of the amino acid moiety is preserved throughout the synthesis, as evidenced by chiral HPLC and NMR analyses.

Chemical Reactions Analysis

Types of Reactions

2-((Tert-butoxycarbonyl)amino)-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: Nucleophilic substitution reactions can be used to introduce different substituents onto the phenyl ring or the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like pyrrolidine for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

2-((Tert-butoxycarbonyl)amino)-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid is utilized in the synthesis of various bioactive molecules. Its ability to act as a chiral auxiliary makes it valuable in the preparation of enantiomerically pure compounds, which are crucial for pharmaceutical applications.

- Chiral Building Blocks : The compound serves as a precursor for the synthesis of N-(aminocycloalkylene) amino acid derivatives, which are essential in developing new drugs targeting specific receptors in the body .

- Drug Development : It is involved in creating polycyclic Toll-like receptor antagonists that show promise in treating immune disorders. These compounds can modulate immune responses, offering therapeutic avenues for conditions like autoimmune diseases .

Synthetic Biology

In synthetic biology, this compound is significant for its role in constructing complex biomolecules. It can be used to create peptide sequences that mimic natural proteins, which can be useful in vaccine development or as therapeutics.

- Peptide Synthesis : The compound can be incorporated into peptide chains to enhance stability and bioavailability, making it suitable for therapeutic peptides that require precise structural conformation .

Biocontrol Agents

Recent studies have explored the use of compounds similar to this compound in agricultural biocontrol applications. Its derivatives have shown potential as environmentally friendly alternatives to conventional pesticides.

- Pest Management : Research indicates that certain derivatives exhibit toxicity against agricultural pests, suggesting their utility in developing biopesticides that minimize chemical residues on food products .

Case Study 1: Chiral Amino Acid Derivatives

A study demonstrated the synthesis of various N-Boc-amino acid derivatives using this compound as a starting material. The resulting compounds were evaluated for their biological activity against specific targets, revealing significant potential for drug development .

Case Study 2: Polycyclic TLR Antagonists

Another research effort focused on synthesizing polycyclic compounds from this amino acid derivative. These compounds were tested for their ability to inhibit Toll-like receptors, showing promising results in modulating immune responses effectively .

Mechanism of Action

The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active amino group, which can then participate in various biochemical pathways. The pyrrolidinyl group may enhance binding affinity to specific targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The phenyl ring substituent significantly impacts physicochemical and biological properties. Key analogs include:

Key Observations :

- Electron-Donating vs.

- Steric Effects : The tert-butyl group introduces steric hindrance, which may reduce reactivity in coupling reactions compared to the smaller pyrrolidinyl group .

- Biological Relevance : Fluorinated analogs (e.g., 4-fluoro) are often used to modulate metabolic stability and membrane permeability .

Yield and Purity :

Biological Activity

2-((Tert-butoxycarbonyl)amino)-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid, also known by its CAS number 1259980-94-3, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H26N2O4, with a molecular weight of 334.42 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amines.

In Vitro Studies

Recent studies have highlighted the compound's potential in inhibiting specific cellular processes. For instance, compounds structurally related to this compound have demonstrated micromolar inhibition of mitotic kinesins, which are essential for proper cell division. This inhibition can lead to the induction of multipolar spindles in cancer cells, thereby promoting cell death through aberrant mitosis .

Cytotoxicity Assays

In vitro cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Preliminary results suggest that it may exhibit selective toxicity towards cancerous cells while sparing normal cells. For example, one study reported a significant increase in multipolar mitoses in centrosome-amplified human cancer cells treated with related inhibitors at concentrations as low as 15 µM .

Case Studies and Research Findings

Potential Therapeutic Applications

Given its biological activity, this compound may hold promise as a therapeutic agent in oncology. Its ability to induce cell death in cancer cells through disruption of mitotic processes positions it as a candidate for further development into anticancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.